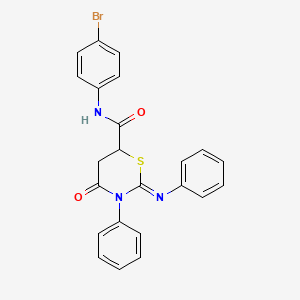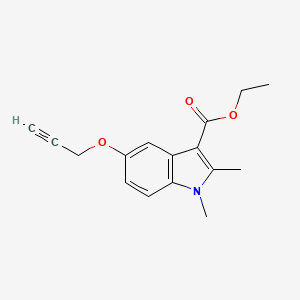![molecular formula C27H32N2O5 B11630419 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630419.png)
5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 5-[4-(allyloxy)phényl]-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux. Ce composé présente une structure unique qui combine plusieurs groupes fonctionnels, notamment un groupe allyloxy, un groupe diméthylaminoéthyl, un groupe éthoxy et un groupe hydroxy, ce qui en fait un candidat polyvalent pour les réactions chimiques et les applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-[4-(allyloxy)phényl]-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique plusieurs étapes clés :
Formation de l’intermédiaire allyloxyphényl : La première étape implique la réaction du 4-hydroxybenzaldéhyde avec le bromure d’allyle en présence d’une base telle que le carbonate de potassium pour former le 4-(allyloxy)benzaldéhyde.
Synthèse de l’intermédiaire diméthylaminoéthyl : L’étape suivante implique la réaction de la 2-chloro-N,N-diméthylaminoéthylamine avec le 4-(allyloxy)benzaldéhyde pour former le 1-[2-(diméthylamino)éthyl]-4-(allyloxy)benzaldéhyde.
Formation du noyau pyrrol-2-one : La dernière étape implique la réaction du 1-[2-(diméthylamino)éthyl]-4-(allyloxy)benzaldéhyde avec le chlorure de 4-éthoxy-3-méthylbenzoyle et le chlorhydrate d’hydroxylamine pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de techniques avancées telles que les réacteurs à flux continu, la synthèse automatisée et les méthodes de purification telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
5-[4-(allyloxy)phényl]-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one : subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Les groupes carbonyle peuvent être réduits pour former des alcools.
Substitution : Les groupes allyloxy et éthoxy peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés dans des conditions douces.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Principaux produits formés
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels.
Applications de recherche scientifique
5-[4-(allyloxy)phényl]-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one : a plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme composé principal pour le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Synthèse organique : Utilisation comme élément constitutif pour la synthèse de molécules plus complexes.
Science des matériaux : Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de 5-[4-(allyloxy)phényl]-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes ou récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
5-[4-(allyloxy)phényl]-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one : peut être comparé à des composés similaires tels que :
Dérivés de 4-(allyloxy)phényl : Ces composés partagent le groupe allyloxyphényl mais diffèrent par d’autres groupes fonctionnels.
Dérivés de diméthylaminoéthyl : Ces composés partagent le groupe diméthylaminoéthyl mais diffèrent par d’autres groupes fonctionnels.
Dérivés d’éthoxybenzoyle : Ces composés partagent le groupe éthoxybenzoyle mais diffèrent par d’autres groupes fonctionnels.
La singularité de 5-[4-(allyloxy)phényl]-1-[2-(diméthylamino)éthyl]-4-(4-éthoxy-3-méthylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Propriétés
Formule moléculaire |
C27H32N2O5 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-6-16-34-21-11-8-19(9-12-21)24-23(26(31)27(32)29(24)15-14-28(4)5)25(30)20-10-13-22(33-7-2)18(3)17-20/h6,8-13,17,24,30H,1,7,14-16H2,2-5H3/b25-23+ |
Clé InChI |
PGUUCADOANLIAQ-WJTDDFOZSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)/O)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Nitroquinolin-8-yl)amino]ethanol](/img/structure/B11630340.png)
![N-(2,4-dimethoxyphenyl)-4-methyl-6-[4-(propan-2-yl)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11630348.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11630350.png)
![Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11630364.png)
![Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11630368.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11630371.png)
![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630395.png)
![4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11630401.png)
![N~2~-benzyl-N-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11630406.png)

![ethyl [(5E)-5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11630410.png)
![4-({2-(3-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630423.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630433.png)
